3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol
Description
3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol is a tertiary amine-containing propanol derivative featuring a trifluoroethyl group. Its structure combines a hydroxyl group on the propanol backbone with a branched amine substituent (isopropyl and trifluoroethyl groups). Notably, it has been listed in chemical catalogs (e.g., CymitQuimica) as a discontinued product, suggesting historical use in specialized applications such as medicinal chemistry or materials science .
Properties
IUPAC Name |
3-[propan-2-yl(2,2,2-trifluoroethyl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3NO/c1-7(2)12(4-3-5-13)6-8(9,10)11/h7,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTDJRPSUBDESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCO)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol, with CAS Number 1250982-95-6, is a compound of interest due to its unique structural features that include a trifluoroethyl group. This compound is part of a broader category of fluorinated compounds that have shown significant biological activity in various pharmacological contexts.
The molecular formula of this compound is C8H16F3NO, with a molecular weight of 199.21 g/mol. Its structure is characterized by the presence of a trifluoroethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C8H16F3NO |
| Molecular Weight | 199.21 g/mol |
| CAS Number | 1250982-95-6 |
| Boiling Point | Not specified |
The biological activity of compounds containing trifluoroethyl groups often relates to their interaction with neurotransmitter systems. Studies have indicated that similar compounds can modulate GABA(A) receptor activity, which is crucial for their anesthetic and anticonvulsant properties . The trifluoromethyl group may influence the binding affinity and selectivity towards various receptors.
Anesthetic Properties
Research has demonstrated that analogs of trifluorinated compounds exhibit general anesthetic properties. For instance, certain derivatives have been shown to reduce the minimum alveolar concentration (MAC) of isoflurane without significant cardiovascular side effects . This suggests potential applications in anesthesia where minimal hemodynamic impact is desired.
Anticonvulsant Activity
Compounds similar to 3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol have been evaluated for anticonvulsant effects. One study highlighted the effectiveness of related compounds in reducing seizure activity in animal models, indicating a therapeutic index that suggests safety and efficacy .
Case Studies
- Study on Anesthetic Efficacy : A study involving various analogs demonstrated that specific modifications to the trifluoromethyl group significantly enhanced anesthetic potency while minimizing cardiovascular effects. The analogs were tested in vivo and showed promising results in reducing MAC values .
- Anticonvulsant Evaluation : Another investigation focused on the anticonvulsant properties of trifluorinated compounds, revealing that they effectively suppressed seizure activity in rodent models. The study concluded that these compounds could serve as potential therapeutics for epilepsy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to other propanol derivatives bearing fluorinated or amino-functionalized substituents:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Chiral centers in and introduce stereochemical complexity, which is critical for enantioselective biological activity but complicates synthesis .
Hydroxyl Group Positioning :
Research Findings and Trends
- Fluorination Impact : The rise of trifluoroethyl and trifluoromethyl groups in drug design is driven by their ability to enhance binding affinity and metabolic resistance .
- Safety and Regulation: Standards for propanol derivatives (e.g., IFRA guidelines in ) emphasize rigorous safety profiling, which may explain the discontinuation of the target compound if toxicity concerns arose .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
